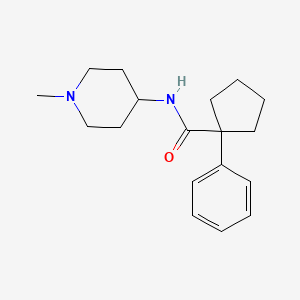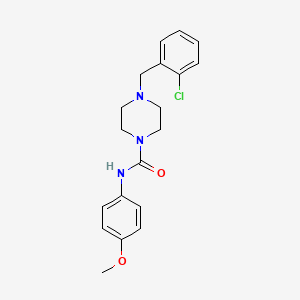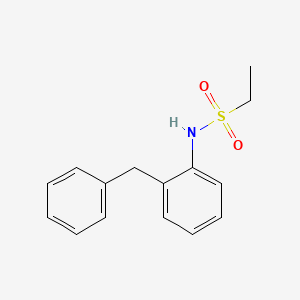![molecular formula C18H18ClNO3 B5380088 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CPMEP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CPMEP belongs to the class of compounds known as phenols and has been found to have various biochemical and physiological effects on the body.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain receptors in the brain, such as the GABA-A receptor and the NMDA receptor. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have anticonvulsant properties by modulating the activity of certain ion channels in the brain. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have analgesic properties by modulating the activity of certain receptors involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, there are also limitations to using 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has not been extensively studied in humans, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol and its potential for modulating the activity of ion channels and receptors in the brain. Finally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol are needed to determine the optimal dosage and administration route for potential clinical applications.
Synthesemethoden
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl morpholine, followed by the reaction of the resulting product with 2-oxoethyl phenol. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic properties. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-5-3-14(4-6-15)17-12-20(9-10-23-17)18(22)11-13-1-7-16(21)8-2-13/h1-8,17,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNDCQSUQIXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)


![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)
